molecular formula C10H14N2O2 B1345750 N,N-Diethyl-3-nitroaniline CAS No. 2216-16-2

N,N-Diethyl-3-nitroaniline

Cat. No.: B1345750
CAS No.: 2216-16-2
M. Wt: 194.23 g/mol
InChI Key: QSNHMSRICSDACJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitroaniline: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.2304 g/mol . It is a derivative of aniline, where the amino group is substituted with two ethyl groups and a nitro group at the meta position. This compound is known for its applications in various chemical processes and industries.

Scientific Research Applications

Chemistry

Biology and Medicine

    Antimicrobial Studies: Derivatives of this compound have been studied for their antimicrobial properties.

Industry

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-3-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the nitro group undergoing reduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it can disrupt mitochondrial function, thereby affecting cellular energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain reductases, enzymes that are crucial for maintaining cellular redox balance . Furthermore, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may have prolonged biological activity . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as inducing mild stress responses that enhance cellular resilience. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range triggers significant biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and reductases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s overall biological activity, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in certain tissues . This distribution pattern can influence its biological effects, as localized concentrations of the compound may interact with specific cellular targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of N,N-Diethylaniline: One common method to prepare N,N-Diethyl-3-nitroaniline involves the nitration of N,N-diethylaniline. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

    Continuous Flow Nitration: In industrial settings, continuous flow nitration processes are often employed. This method allows for better control over reaction conditions, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Reduction: N,N-Diethyl-3-nitroaniline can undergo reduction reactions to form N,N-diethyl-3-aminobenzene.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N,N-diethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNHMSRICSDACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062260
Record name Benzenamine, N,N-diethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-16-2
Record name N,N-Diethyl-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-diethyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-diethyl-3-nitro-
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Record name Benzenamine, N,N-diethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-3-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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